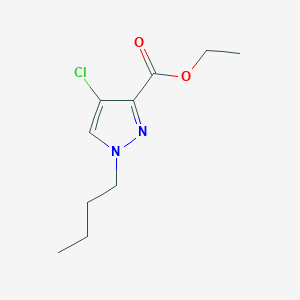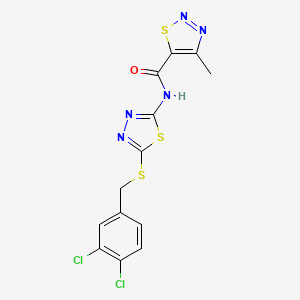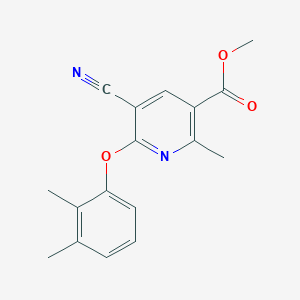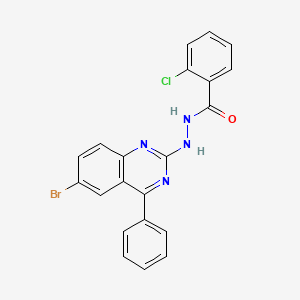![molecular formula C20H24N6O3S B2747506 4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941985-95-1](/img/structure/B2747506.png)
4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methylthio group, a morpholino group, and a pyrazolo[3,4-d]pyrimidin-1-yl group . These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact synthesis would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrazolo[3,4-d]pyrimidin-1-yl group suggests that the compound may have a bicyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups . For example, the methoxy and methylthio groups might be susceptible to nucleophilic substitution reactions, while the pyrazolo[3,4-d]pyrimidin-1-yl group might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups might make the compound soluble in polar solvents, while the presence of aromatic rings might increase its stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, exhibit cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These compounds include derivatives of 4-methoxy-N-(2-(methylthio)pyrimidine) (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- A synthesis approach for [11C]HG-10-102-01, a PET agent for imaging LRRK2 enzyme in Parkinson's disease, involves a compound structurally related to 4-methoxy-N-(2-(methylthio)pyrimidine) (Wang, Gao, Xu, & Zheng, 2017).
Biological and Pharmacological Activities
- Benzamides like 4-methoxy-N-(2-(methylthio)pyrimidine) have been found potent in vivo for gastrokinetic activity, showing promise in gastric emptying (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
- Benzamide-based 5-aminopyrazoles and their fused heterocycles exhibit significant antiviral activities against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).
- Compounds structurally related to 4-methoxy-N-(2-(methylthio)pyrimidine) have shown potential as H+/K+-ATPase inhibitors, useful in gastric acid secretion inhibition (Ife et al., 1989).
Synthesis and Derivative Applications
- The synthesis of certain 3-alkoxy-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidines, structurally related to adenosine, inosine, and guanosine, involves derivatives of 4-methoxy-N-(2-(methylthio)pyrimidine) (Anderson, Dalley, Revankar, & Robins, 1986).
- Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 4-methoxy-N-(2-(methylthio)pyrimidine), have been synthesized and tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, Osman, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-28-15-5-3-14(4-6-15)19(27)21-7-8-26-18-16(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVGLZFVQGOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)
![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)


![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)
![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)



![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)